3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid
CAS No.: 2121515-22-6
Cat. No.: VC11668387
Molecular Formula: C8H7BClF3O3
Molecular Weight: 254.40 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 2121515-22-6 | 
|---|---|
| Molecular Formula | C8H7BClF3O3 | 
| Molecular Weight | 254.40 g/mol | 
| IUPAC Name | [3-chloro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid | 
| Standard InChI | InChI=1S/C8H7BClF3O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3 | 
| Standard InChI Key | BZUYXQMVHKXXFK-UHFFFAOYSA-N | 
| SMILES | B(C1=CC(=C(C(=C1)Cl)OC)C(F)(F)F)(O)O | 
| Canonical SMILES | B(C1=CC(=C(C(=C1)Cl)OC)C(F)(F)F)(O)O | 
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s phenyl ring features three distinct substituents:
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Chlorine at the 3-position, contributing electronegativity and steric bulk.
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Methoxy at the 4-position, providing electron-donating resonance effects.
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Trifluoromethyl at the 5-position, enhancing lipophilicity and metabolic stability.
 
This substitution pattern creates a pronounced electronic asymmetry, influencing its reactivity in cross-coupling reactions and interactions with biological targets .
Physical Characteristics
Reported properties include:
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Boiling Point: ~343°C at atmospheric pressure.
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Density: Moderate, though exact values are unspecified in available literature.
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Solubility: Limited aqueous solubility due to the trifluoromethyl group; soluble in polar organic solvents like tetrahydrofuran (THF) and ethyl acetate .
 
Synthetic Pathways
General Synthesis Strategy
While explicit protocols for this compound are scarce, analogous boronic acids (e.g., 3,5-difluoro-4-methylphenylboronic acid) provide insight into potential routes . A plausible synthesis involves:
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Halogenation: Introduction of chlorine via electrophilic substitution.
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Methoxy Installation: Nucleophilic aromatic substitution or Ullmann coupling.
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Trifluoromethylation: Using reagents like TMSCF or CFCu.
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Boronation: Miyaura borylation with bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst .
 
Challenges and Optimizations
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Regioselectivity: Ensuring precise substitution positions requires careful control of reaction conditions.
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Stability: The trifluoromethyl group may necessitate low-temperature lithiation steps to prevent decomposition .
 
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl structures in drug candidates. For example:
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Muscarinic Agonists: Analogous boronic acids (e.g., 3-chloro-4-methylphenylboronic acid) are used to synthesize biaryl amides targeting acetylcholine receptors .
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TRPV1 Antagonists: Trifluoromethyl-substituted boronic acids aid in developing pain therapeutics .
 
Materials Science
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Fluorene Synthesis: Intramolecular carbenoid insertions facilitated by boronic acids yield fluorene derivatives for organic electronics .
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Surface Functionalization: The trifluoromethyl group enhances hydrophobicity in self-assembled monolayers (SAMs).
 
Comparative Analysis with Related Boronic Acids
The target compound’s mixed substituents offer a balance of electronic effects absent in simpler analogs, enabling unique reactivity profiles .
Future Research Directions
Mechanistic Studies
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Enzymatic Inhibition: Explore interactions with serine hydrolases or proteases leveraging the trifluoromethyl group’s steric effects.
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Catalytic Applications: Test as a ligand in asymmetric catalysis, exploiting its chiral environment.
 
Process Optimization
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Continuous Flow Synthesis: Mitigate instability issues via rapid mixing and temperature control.
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Green Chemistry: Replace traditional solvents (THF) with cyclopentyl methyl ether (CPME) for sustainability.
 
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